

Preclinical Toxicology of Desmethyl Lacosamide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Desmethyl Lacosamide

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Executive Summary

Desmethyl lacosamide, the primary human metabolite of the anti-epileptic drug lacosamide, is considered pharmacologically inactive. This technical guide provides a comprehensive overview of the preclinical toxicology data relevant to **desmethyl lacosamide**. As direct toxicological testing on this metabolite is limited, this guide focuses on the extensive preclinical safety evaluation of the parent compound, lacosamide, to support the safety assessment of **desmethyl lacosamide**. The data presented herein, derived from a range of in vitro and in vivo studies, demonstrates a favorable preclinical safety profile for lacosamide, and by extension, for its inactive metabolite. Key findings from acute, repeat-dose, genetic, and reproductive toxicology, as well as carcinogenicity studies, are summarized. Detailed experimental protocols and quantitative data are provided to offer a thorough understanding of the preclinical safety assessment.

Introduction

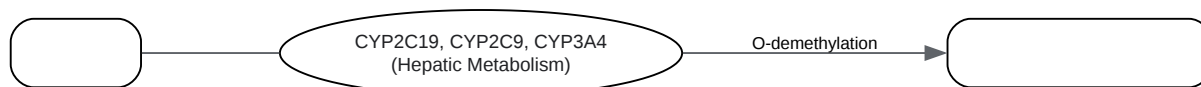
Lacosamide is an anti-epileptic drug approved for the treatment of partial-onset seizures. Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels and interaction with collapsin-response mediator protein 2 (CRMP-2).[1][2] In humans and preclinical species such as mice, rats, and dogs, lacosamide is primarily metabolized to O-**desmethyl lacosamide** (SPM 12809).[3] Crucially, this major metabolite has

been shown to be pharmacologically inactive, as demonstrated by its lack of activity in the maximal electroshock (MES) seizure model.[3]

The toxicological assessment of a drug metabolite is a critical component of the overall safety evaluation. For metabolites that are pharmacologically inactive and do not exhibit unique toxicity, the safety profile of the parent drug is often considered sufficient to cover the potential risks. This guide synthesizes the available preclinical toxicology data for lacosamide to provide a robust safety assessment for **desmethyl lacosamide**, in line with established regulatory principles.

Metabolic Pathway

Lacosamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP2C9, and CYP3A4, to form its O-desmethyl metabolite.[3] This metabolic conversion is the main pathway for lacosamide clearance in humans.



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Metabolic conversion of Lacosamide to its inactive metabolite.

General Toxicology

The general toxicity of lacosamide has been evaluated in a series of acute and repeat-dose studies in various animal species.

Acute Toxicity

Single-dose toxicity studies were conducted in mice, rats, and dogs to determine the potential for acute toxicity.

Table 1: Summary of Acute Toxicity Studies with Lacosamide

| Species | Route of Administration | Key Findings |
|---------|---------------------------|--|
| Mouse | Oral (gavage), IV (bolus) | Clinical signs of neurotoxicity at high doses. |
| Rat | Oral (gavage), IV (bolus) | The estimated median lethal dose (LD50) in rats after oral administration is 253 mg/kg.[4] |
| Dog | Oral (gavage) | Clinical signs of neurotoxicity including ataxia, tremors, and convulsions at high doses.[3] |

Experimental Protocol: Acute Oral Toxicity Study (Rat)

- Test System: Sprague-Dawley rats.
- Administration: Single oral gavage administration of lacosamide.
- Dose Levels: A range of doses to determine the lethal dose.
- Observation Period: 14 days.
- Parameters Evaluated: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in mice, rats, and dogs for durations up to 13 weeks, 6 months, and 12 months, respectively.[5]

Table 2: Summary of Repeat-Dose Toxicity Studies with Lacosamide

| Species | Duration | Route | NOAEL* | Key Findings at Higher Doses |
|---------|----------------|-------|------------------|--|
| Rat | 4 and 13 weeks | Oral | 100 mg/kg/day[3] | Increased mortality at 300 mg/kg/day. Clinical signs of neurotoxicity.[3] |
| Dog | 2 weeks | IV | - | Ataxia, hypoactivity, tremor, emesis, salivation, and convulsions at ≥ 15 mg/kg.[3] |

*No Observed Adverse Effect Level

Experimental Protocol: 13-Week Oral Toxicity Study (Rat)

- Test System: CD rats.
- Administration: Daily oral gavage.
- Dose Levels: Multiple dose levels, including a control group.
- Parameters Evaluated: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of lacosamide on the central nervous, cardiovascular, and respiratory systems. In vitro studies showed that lacosamide can reduce the action potential duration in cardiac tissue and inhibit sodium currents in isolated cells.[3] In vivo studies in anesthetized dogs and monkeys demonstrated

dose-dependent decreases in cardiac conduction, including increases in PR interval and QRS duration, and atrioventricular block.[\[3\]](#)[\[6\]](#)

Genetic Toxicology

A comprehensive battery of in vitro and in vivo studies was conducted to evaluate the genotoxic potential of lacosamide. The results indicated that lacosamide is not genotoxic.

Table 3: Summary of Genetic Toxicology Studies with Lacosamide

| Assay | Test System | Metabolic Activation | Result |
|---|-----------------------------|----------------------|-------------------------------------|
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without S9 | Negative [3] |
| In vitro Mouse Lymphoma | L5178Y mouse lymphoma cells | With and without S9 | Weakly Positive [3] |
| In vivo Micronucleus | Mouse bone marrow | N/A | Negative [3] |
| In vivo Unscheduled DNA Synthesis (UDS) | Rat hepatocytes | N/A | Negative [3] |

While the mouse lymphoma assay yielded a weakly positive result, this was not considered a significant concern in the absence of other evidence of genotoxic or carcinogenic potential.[\[3\]](#)

Experimental Protocol: In Vivo Micronucleus Test (Mouse)

- Test System: CD-1 mice.
- Administration: Typically oral or intraperitoneal.
- Dose Levels: A range of doses up to a maximum tolerated dose, along with a vehicle and a positive control.
- Sample Collection: Bone marrow is typically collected at 24 and 48 hours after a single administration or at 24 hours after the final dose in a repeat-dose study.

- **Analysis:** Polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

Carcinogenicity

Two-year carcinogenicity studies were conducted in mice and rats, and there was no evidence of drug-related carcinogenicity.^[7]

Table 4: Summary of Carcinogenicity Studies with Lacosamide

| Species | Duration | Route | Key Findings |
|---------|-----------|-------|---|
| Mouse | 104 weeks | Oral | No evidence of drug-related carcinogenicity. ^[5] |
| Rat | 104 weeks | Oral | No evidence of drug-related carcinogenicity. ^[5] |

Experimental Protocol: 2-Year Carcinogenicity Bioassay (Rat)

- **Test System:** Fischer 344 rats.
- **Administration:** Lacosamide administered in the diet or by gavage for 104 weeks.
- **Dose Levels:** Typically three dose levels and a control group, with the high dose selected to be a maximum tolerated dose based on 6-month toxicity studies.
- **Parameters Evaluated:** Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues.

Reproductive and Developmental Toxicology

Lacosamide was evaluated in a full battery of reproductive and developmental toxicology studies.

Table 5: Summary of Reproductive and Developmental Toxicology Studies with Lacosamide

| Study Type | Species | Dose Levels | Key Findings |
|---|---------|------------------------|---|
| Fertility and Early Embryonic Development | Rat | Up to 200 mg/kg/day[1] | Dose-related effects on estrous cycles and a decrease in prostate weight at all dose levels. No interference with reproductive capacity at the low dose.[8] |
| Embryo-fetal Development | Rat | Up to 200 mg/kg/day[1] | Developmental toxicity observed at maternally toxic doses. No evidence of teratogenicity.[1] |
| Embryo-fetal Development | Rabbit | Up to 25 mg/kg/day[1] | Developmental toxicity observed at maternally toxic doses. No evidence of teratogenicity.[1] |
| Pre- and Postnatal Development | Rat | - | Increased prenatal and neonatal mortality at maternally toxic doses. No adverse effects on post-weaning growth and development of F1 offspring.[8] |
| Juvenile Animal Study | Rat | Up to 180 mg/kg/day[1] | No indication of age-specific toxicity. Body weight reduction was dose-limiting, with a secondary slight delay in development.[1] |

Juvenile Animal Study Dog

Up to 25 mg/kg/day[1]

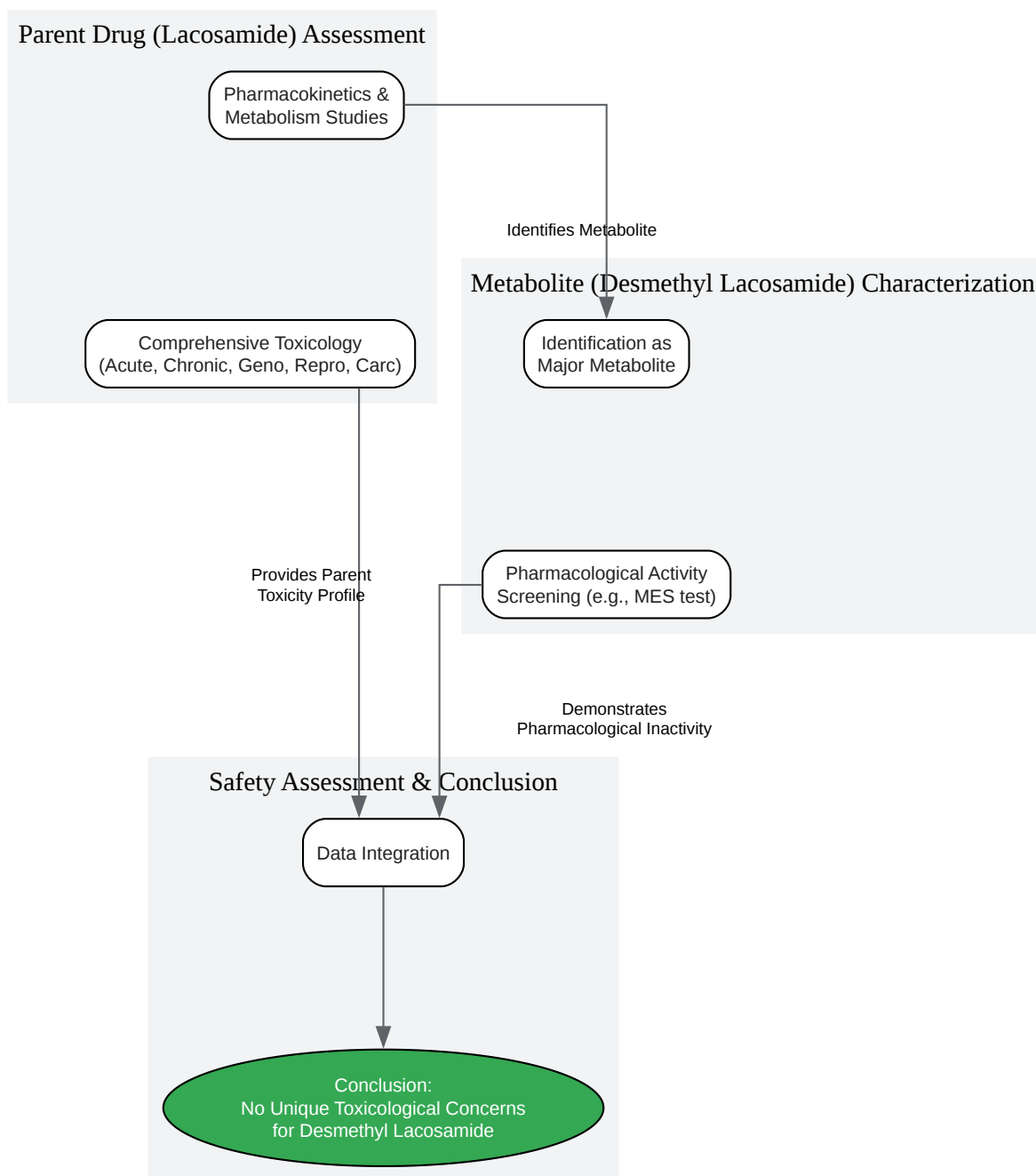
No indication of age-specific toxicity.[1]

Experimental Protocol: Embryo-fetal Development Study (Rabbit)

- Test System: New Zealand White rabbits.
- Administration: Daily oral gavage during the period of organogenesis (e.g., gestation days 6-18).
- Dose Levels: At least three dose levels plus a control. The high dose is intended to induce minimal maternal toxicity.
- Evaluations: Dams are monitored for clinical signs, body weight, and food consumption. At termination (e.g., gestation day 29), uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Logical Framework for Safety Assessment

The preclinical safety assessment of **desmethyl lacosamide** relies on a weight-of-evidence approach, integrating pharmacokinetic and toxicological data of the parent drug.



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Preclinical safety assessment workflow for **desmethyl lacosamide**.

Conclusion

The comprehensive preclinical toxicology program for lacosamide has not identified any significant safety concerns that would be uniquely attributable to its major, pharmacologically inactive metabolite, **desmethyl lacosamide**. The adverse effects observed with lacosamide administration are primarily extensions of its pharmacology on the central nervous system and are reversible. Lacosamide is not genotoxic or carcinogenic in vivo. Developmental toxicity was only observed at doses that were also toxic to the mother, and no teratogenic effects were noted. The established safety profile of lacosamide, coupled with the confirmed pharmacological inactivity of **desmethyl lacosamide**, provides strong evidence for the low toxicological potential of this metabolite. Therefore, based on the available data, **desmethyl lacosamide** is not expected to pose a significant toxicological risk in humans under the therapeutic use of lacosamide.

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